molecular formula C13H21N B2650590 Ethyl(1-phenylpentan-2-yl)amine CAS No. 1184458-97-6

Ethyl(1-phenylpentan-2-yl)amine

Cat. No.: B2650590
CAS No.: 1184458-97-6
M. Wt: 191.318
InChI Key: LLTXYACYGSURSM-UHFFFAOYSA-N
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Description

Ethyl(1-phenylpentan-2-yl)amine is an organic compound with the molecular formula C13H21N It is a member of the amine family, characterized by the presence of an amino group attached to a phenyl-substituted pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(1-phenylpentan-2-yl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 1-bromo-1-phenylpentane with ethylamine under reflux conditions in ethanol can yield this compound . Another method involves the reductive amination of 1-phenylpentan-2-one with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Mechanism of Action

The mechanism of action of Ethyl(1-phenylpentan-2-yl)amine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its effects in medicinal applications, where it may act as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler structure with a phenyl group attached to an ethylamine chain.

    Amphetamine: Contains a phenyl group attached to a propan-2-amine chain.

    Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.

Uniqueness

Ethyl(1-phenylpentan-2-yl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer carbon chain and ethyl substitution differentiate it from simpler amines, potentially offering unique interactions with biological targets and different reactivity in chemical processes.

Properties

IUPAC Name

N-ethyl-1-phenylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-8-13(14-4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13-14H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTXYACYGSURSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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